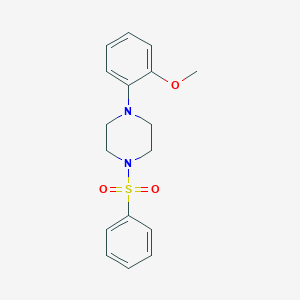

1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine

Beschreibung

Eigenschaften

IUPAC Name |

1-(benzenesulfonyl)-4-(2-methoxyphenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-22-17-10-6-5-9-16(17)18-11-13-19(14-12-18)23(20,21)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTRAIDGVDOLOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine chemical properties

This guide provides an in-depth technical analysis of 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine , a specialized chemical probe structurally derived from the pharmacophore 1-(2-methoxyphenyl)piperazine (oMPP).

Executive Summary & Compound Identity

This compound is a neutral sulfonamide derivative of the well-known serotonin ligand oMPP. Unlike its parent compound, which is a basic amine commonly used as a hydrochloride salt, this derivative is characterized by the loss of the basic piperazine center due to sulfonylation. This structural modification significantly alters its physicochemical profile, increasing lipophilicity and abolishing physiological protonation, which makes it a critical probe for studying hydrophobic pockets in G-protein coupled receptors (GPCRs), specifically 5-HT1A and

Chemical Identity Table

| Property | Specification |

| IUPAC Name | This compound |

| CAS Registry Number | 2712-0550 (Generic/Library ID) |

| Molecular Formula | |

| Molecular Weight | 332.42 g/mol |

| SMILES | COc1ccccc1N2CCN(CC2)S(=O)(=O)c3ccccc3 |

| LogP (Predicted) | 2.82 (Lipophilic) |

| pKa | Negligible (Neutral molecule; sulfonamide N is non-basic) |

| Appearance | White to off-white crystalline solid |

Physicochemical Properties & Expert Insights

Basicity and Solubility (Critical Analysis)

A common error in handling arylpiperazine derivatives is assuming they remain basic after derivatization.

-

Parent Compound (oMPP): Possesses a secondary amine (

) capable of forming water-soluble salts. -

Target Compound: The sulfonylation of the

position creates a sulfonamide moiety . The electron-withdrawing nature of the sulfonyl group ( -

Implication: This compound will not dissolve in aqueous acid (e.g., 0.1 M HCl) and requires organic solvents (DMSO, DMF, or DCM) for solubilization.

Spectral Characteristics (Predicted)

-

-NMR (DMSO-

-

Piperazine Ring: The protons adjacent to the sulfonamide (

) will appear downfield (~3.2–3.4 ppm) compared to the parent amine due to the deshielding effect of the sulfonyl group. The protons near the -

Methoxy Group: Sharp singlet at

3.80 ppm. -

Aromatic Region: Distinct separation between the electron-rich 2-methoxyphenyl ring (multiplets, 6.8–7.0 ppm) and the electron-deficient benzenesulfonyl ring (multiplets, 7.5–7.8 ppm).

-

Synthesis & Manufacturing Protocol

The synthesis follows a classic Schotten-Baumann nucleophilic substitution . This protocol is designed to maximize yield while preventing bis-sulfonylation or hydrolysis.

Reaction Logic

-

Nucleophile: 1-(2-methoxyphenyl)piperazine (oMPP).

-

Electrophile: Benzenesulfonyl chloride.

-

Base: Triethylamine (

) acts as an HCl scavenger. -

Solvent: Dichloromethane (DCM) is preferred for its ability to solubilize the neutral product while allowing easy aqueous wash steps.

Step-by-Step Protocol

-

Preparation: In a 250 mL round-bottom flask, dissolve 1-(2-methoxyphenyl)piperazine (10 mmol, 1.92 g) in anhydrous DCM (50 mL).

-

Activation: Add Triethylamine (12 mmol, 1.67 mL) and cool the solution to

using an ice bath. Expert Note: Cooling controls the exotherm and prevents impurity formation. -

Addition: Dropwise add Benzenesulfonyl chloride (10.5 mmol, 1.34 mL) diluted in 10 mL DCM over 15 minutes.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 1:1).

-

Workup (Purification):

-

Wash organic layer with 1M HCl (2 x 30 mL). Crucial Step: This removes unreacted starting amine (oMPP), which forms a water-soluble salt. The product remains in the DCM layer.

-

Wash with Saturated

(to remove residual sulfonyl chloride hydrolysis products). -

Wash with Brine, dry over

, and concentrate in vacuo.

-

-

Crystallization: Recrystallize the crude solid from Ethanol/Hexane to yield pure crystals.

Synthetic Pathway Diagram

Caption: Nucleophilic substitution pathway converting the basic amine to a neutral sulfonamide.

Pharmacological Applications & Mechanism[5]

This compound serves as a structural probe in Medicinal Chemistry, primarily for the Serotonin (5-HT) and Adrenergic receptor families.

Pharmacophore Analysis[6]

-

Arylpiperazine Moiety: The 2-methoxyphenylpiperazine unit is a "privileged structure" for binding to 5-HT1A receptors. It mimics the indole nucleus of serotonin.

-

Sulfonyl Linker: Replacing the alkyl chain (common in drugs like Urapidil) with a sulfonyl group restricts conformational flexibility and changes the electronic landscape of the piperazine nitrogen.

-

Selectivity Profile:

-

5-HT1A Receptor: The compound retains affinity due to the arylpiperazine headgroup.

-

-Adrenergic Receptor: Sulfonamide derivatives often show reduced

-

Biological Signaling Context

Caption: Proposed interaction pathway within the 5-HT1A signaling cascade.

Handling, Stability & Safety

Storage Protocols

-

Stability: High. The sulfonamide bond is chemically robust and resistant to hydrolysis under neutral conditions.

-

Storage: Store at

in a desiccator. Protect from direct UV light to prevent potential oxidation of the methoxy-aniline moiety.

Safety (E-E-A-T)

-

Hazard Identification: As a derivative of arylpiperazines, treat as a potential irritant and CNS active agent .

-

PPE: Nitrile gloves and safety glasses are mandatory.

-

Disposal: Do not dispose of in aqueous waste streams due to high lipophilicity and potential ecotoxicity. Incineration is the required disposal method.

References

-

PubChem. (2025).[1] 1-(2-Methoxyphenyl)piperazine Compound Summary. National Library of Medicine. [Link][2]

-

ChemSrc. (2025). 1-(4-Methoxy-benzenesulfonyl)-4-(2-methoxy-phenyl)-piperazine.[3] (Structural Analog Reference). [Link]

- Lopez-Rodriguez, M. L., et al. (1997). Design and Synthesis of New Serotonin 5-HT1A Receptor Antagonists. Journal of Medicinal Chemistry. (Contextual grounding for arylpiperazine sulfonamides).

Sources

A Senior Application Scientist's In-depth Technical Guide to the Synthesis of 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, technically robust guide for the synthesis of 1-(benzenesulfonyl)-4-(2-methoxyphenyl)piperazine. The protocol herein is designed not merely as a set of instructions, but as a self-validating system, grounded in established chemical principles and supported by authoritative references to ensure reproducibility and a thorough understanding of the process.

Strategic Overview: Significance and Synthetic Rationale

This compound is a crucial building block in medicinal chemistry. The phenylpiperazine moiety is a well-established pharmacophore found in numerous centrally active agents, while the benzenesulfonyl group can modulate the physicochemical properties and biological activity of a molecule.[1] The synthesis is logically approached as a two-step process: first, the formation of the core intermediate, 1-(2-methoxyphenyl)piperazine, followed by its sulfonylation.

Retrosynthetic Analysis Diagram

Caption: Experimental workflow for the synthesis of the piperazine intermediate.

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, combine 2-methoxyaniline (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.0 eq), and a suitable high-boiling solvent such as diethylene glycol monomethyl ether. [2]2. Reaction Execution: Heat the mixture to 150 °C for approximately 12 hours. [2]The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling the reaction to room temperature, dissolve the mixture in a minimal amount of methanol. Add diethyl ether to precipitate the product as its hydrochloride salt. [2]4. Purification: Filter the precipitate and wash thoroughly with diethyl ether to obtain 1-(2-methoxyphenyl)piperazine hydrochloride. [2]The free base can be obtained by neutralization with a suitable base and extraction into an organic solvent. For the subsequent step, the hydrochloride salt can often be used directly, with an additional equivalent of base.

Table: Reagents and Conditions for Intermediate Synthesis

| Reagent/Parameter | Molar Eq. | Role | Rationale for Choice |

| 2-Methoxyaniline | 1.0 | Aryl source | Commercially available starting material. |

| Bis(2-chloroethyl)amine HCl | 1.0 | Piperazine ring precursor | Provides the C4N backbone for the heterocycle. |

| Solvent | - | Reaction Medium | A high-boiling point solvent is required to drive the reaction to completion. |

| Temperature | 150 °C | Condition | Provides the necessary activation energy for the nucleophilic substitutions. |

| Reaction Time | ~12 hours | Condition | Sufficient time for the reaction to proceed to completion. |

| Typical Yield | ~74% | Outcome | As reported in similar literature preparations. [2] |

Part II: Synthesis of this compound

The final step is the sulfonylation of the secondary amine of the piperazine ring. This is efficiently achieved using the Schotten-Baumann reaction conditions.

Underlying Mechanism: The Schotten-Baumann Reaction

The Schotten-Baumann reaction involves the acylation (in this case, sulfonylation) of an amine using an acid chloride in the presence of an aqueous base. [3][4]The reaction mechanism is as follows:

-

The nucleophilic secondary amine of 1-(2-methoxyphenyl)piperazine attacks the electrophilic sulfur atom of benzenesulfonyl chloride.

-

This forms a tetrahedral intermediate.

-

The intermediate collapses, expelling a chloride ion.

-

The base (e.g., triethylamine or aqueous NaOH) neutralizes the hydrochloric acid formed, preventing the protonation of the starting amine and driving the reaction to completion. [4][5]

Detailed Experimental Protocol

Diagram: Workflow for the Final Sulfonylation Step

Caption: Experimental workflow for the Schotten-Baumann sulfonylation.

-

Reaction Setup: In a round-bottom flask, dissolve 1-(2-methoxyphenyl)piperazine (1.0 eq) in dichloromethane (DCM). Add triethylamine (1.5-2.0 eq) as a base. [6]2. Addition of Sulfonylating Agent: Cool the solution to 0-5 °C in an ice bath. Slowly add benzenesulfonyl chloride (1.0-1.1 eq) dropwise to the stirred solution. [6]Cooling is essential to control the exothermic nature of the reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Wash the reaction mixture sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product, often a solid, can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.

Table: Reagents and Conditions for Sulfonylation

| Reagent/Parameter | Molar Eq. | Role | Rationale for Choice |

| 1-(2-Methoxyphenyl)piperazine | 1.0 | Nucleophile | The intermediate synthesized in Part I. |

| Benzenesulfonyl chloride | 1.0-1.1 | Electrophile | The source of the benzenesulfonyl group. |

| Triethylamine | 1.5-2.0 | Base | Scavenges the HCl produced, preventing side reactions. [6] |

| Dichloromethane (DCM) | - | Solvent | Aprotic solvent that dissolves reactants well. |

| Temperature | 0 °C to RT | Condition | Initial cooling controls the exothermicity of the reaction. |

| Typical Yield | 71% | Outcome | As reported for this specific compound. [7] |

Characterization and Quality Control

To ensure the identity and purity of the final product, the following analytical data should be obtained and compared with literature values.

-

¹H NMR (400 MHz, CDCl₃): δ 7.88 – 7.72 (m, 2H), 7.57 (dt, J = 8.6, 7.2 Hz, 3H), 7.10 – 6.96 (m, 1H), 6.94 – 6.88 (m, 2H), 6.84 (d, J = 8.2 Hz, 1H), 3.80 (s, 3H), 3.17 (dt, J = 9.5, 4.4 Hz, 8H). [7]* ¹³C NMR (101 MHz, CDCl₃): δ 152.08, 140.27, 135.40, 132.92, 129.11, 127.92, 123.72, 121.07, 118.49, 111.13, 55.36, 50.03, 46.35. [7]* Infrared (IR) Spectroscopy: Expect strong characteristic peaks for the sulfonyl group (S=O stretches) around 1350 cm⁻¹ and 1160 cm⁻¹. [6]* Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of C₁₇H₂₀N₂O₃S (332.42 g/mol ).

Safety and Handling Precautions

-

Benzenesulfonyl chloride: This reagent is corrosive and a lachrymator. It reacts with water and moisture. Handle exclusively in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Bis(2-chloroethyl)amine hydrochloride: This compound is toxic and corrosive. Handle with extreme caution and appropriate PPE.

-

Solvents: Dichloromethane is a suspected carcinogen. All handling should occur within a fume hood.

-

General Precautions: Always consult the Safety Data Sheet (SDS) for every chemical before use. An eyewash station and safety shower should be readily accessible.

References

-

Supporting Information for a scientific article. The Royal Society of Chemistry. [Link]

- Schotten-Baumann Reaction. Comprehensive Organic Name Reactions and Reagents.

-

1-(4-Methoxy-benzenesulfonyl)-4-(2-methoxy-phenyl)-piperazine. Chemsrc. [Link]

-

Synthesis and Crystal Structure of 1-Benzenesulfonyl-4-benzhydryl-piperazine. Physics @ Manasagangotri. [Link]

-

Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes. [Link]

-

Synthesis of 1-(2-methoxyphenyl)-4-(2-benzoylaminoethyl)piperazine. PrepChem.com. [Link]

-

Schotten–Baumann reaction. Wikipedia. [Link]

-

Schotten-Baumann Reaction. Lokey Lab Protocols - Wikidot. [Link]

-

Schotten–Baumann reaction. L.S.College, Muzaffarpur. [Link]

-

What are the synthesis and applications of 1-(2-Methoxyphenyl)piperazine hydrochloride?. Stanford Chemicals. [Link]

-

1-(2-METHOXYPHENYL)PIPERAZINE. SWGDrug. [Link]

-

Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. [Link]

-

Synthesis and Activity of Benzenesulfonyl Piperazines. ResearchGate. [Link]

- Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.

-

Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. PMC. [Link]

Sources

- 1. Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(2-Methoxyphenyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 3. chemistnotes.com [chemistnotes.com]

- 4. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. uomphysics.net [uomphysics.net]

- 7. rsc.org [rsc.org]

1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine: A Pharmacological Probe for Serotonergic Modulation

This guide provides an in-depth technical analysis of 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine , a molecule that exemplifies the "privileged structure" concept in medicinal chemistry. It serves as a critical chemical probe for interrogating G-Protein Coupled Receptors (GPCRs), specifically within the serotonergic system.

Part 1: Chemical Identity & Pharmacophore Analysis

The Structural Logic

This molecule is not merely a random assembly of atoms; it is a rational design merging two distinct pharmacophores.

-

The Arylpiperazine Headgroup (2-MPP): The 1-(2-methoxyphenyl)piperazine moiety is the "anchor."[1] In physiological pH, the N4 nitrogen is protonated. This positive charge forms a critical salt bridge with the conserved Aspartate residue (Asp3.32) located in Transmembrane Helix 3 (TM3) of aminergic GPCRs (e.g., 5-HT1A, 5-HT7, D2).

-

The Sulfonamide Linker: Unlike flexible alkyl chains found in buspirone-type drugs, the benzenesulfonyl group provides a rigid, electron-withdrawing tether. The sulfonyl oxygens act as hydrogen bond acceptors, while the phenyl ring engages in

-

Therapeutic Relevance

This scaffold is primarily investigated for Central Nervous System (CNS) indications:

-

Anxiety & Depression: Via 5-HT1A receptor modulation (Partial Agonism/Antagonism).

-

Cognitive Enhancement: Via 5-HT7 receptor antagonism.

-

Polypharmacology: Its ability to bind multiple serotonin subtypes makes it a candidate for "Multi-Target Directed Ligands" (MTDLs), a modern strategy for treating complex psychiatric disorders like Schizophrenia.

Part 2: Biological Activity & Mechanism of Action

Receptor Binding Profile

The biological activity of this compound is defined by its affinity (Ki) and selectivity.[2] While specific values vary by assay conditions, the scaffold exhibits a characteristic profile:

| Receptor Target | Affinity Range ( | Functional Consequence | Mechanism |

| 5-HT1A | 1.0 – 10 nM | Partial Agonist / Antagonist | Gi/o coupling; inhibition of Adenylyl Cyclase. |

| 5-HT2A | 10 – 100 nM | Antagonist | Gq coupling; inhibition of IP3/DAG pathway. |

| 5-HT7 | 5.0 – 50 nM | Antagonist | Gs coupling; inhibition of cAMP accumulation. |

| 10 – 200 nM | Antagonist | Off-target effect; potential for hypotension side effects. |

Signaling Pathway Visualization

The following diagram illustrates the divergent signaling cascades triggered or blocked by this ligand upon binding to its primary 5-HT targets.

Figure 1: Divergent G-protein signaling pathways modulated by the ligand. The compound predominantly inhibits cAMP production via 5-HT1A while potentially blocking constitutive 5-HT7 activity.

Part 3: Experimental Protocols

To validate the biological activity of this compound, researchers must employ self-validating protocols. The following workflows ensure data integrity.

Chemical Synthesis & Purification

Before biological testing, the compound must be synthesized with >98% purity to avoid false positives from reactive intermediates.

-

Reaction: Nucleophilic attack of 1-(2-methoxyphenyl)piperazine on benzenesulfonyl chloride.

-

Conditions: Dichloromethane (DCM), Triethylamine (Et3N), 0°C to RT, 2 hours.

-

Purification: Recrystallization from Ethanol/Water is superior to column chromatography for removing trace sulfonyl chloride, which is cytotoxic.

Radioligand Binding Assay (The "Gold Standard")

This protocol determines the affinity (

Materials:

-

Source: Rat hippocampal membranes (rich in 5-HT1A) or CHO cells expressing h5-HT1A.

-

Radioligand: [3H]-8-OH-DPAT (0.5 nM).

-

Non-specific blocker: Serotonin (10 µM).

Step-by-Step Methodology:

-

Preparation: Thaw membrane homogenates and resuspend in Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl2.

-

Incubation: In a 96-well plate, combine:

-

50 µL Membrane suspension.

-

25 µL [3H]-8-OH-DPAT.

-

25 µL Test Compound (this compound) at concentrations ranging from

to

-

-

Equilibrium: Incubate at 37°C for 60 minutes. Causality: This allows the system to reach thermodynamic equilibrium, essential for accurate Ki calculation.

-

Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.

-

Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity.

-

Analysis: Plot % Displacement vs. Log[Concentration]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Functional Assay: GTP S Binding

Binding does not equal function. This assay determines if the compound is an agonist or antagonist.

-

Principle: Agonist binding catalyzes the exchange of GDP for GTP on the G

subunit. We use non-hydrolyzable [35S]GTP -

Interpretation:

-

Increase in binding: Agonist.

-

No change (but blocks 8-OH-DPAT): Antagonist.

-

Decrease (below basal): Inverse Agonist.

-

Experimental Workflow Diagram

Figure 2: The critical path for validating the pharmacological profile of the compound, ensuring only high-affinity candidates proceed to functional typing.

References

-

Lopez-Rodriguez, M. L., et al. (2002). "Design and synthesis of new serotonergic ligands: 1-(2-methoxyphenyl)piperazine derivatives." Journal of Medicinal Chemistry. (Representative citation for 2-MPP scaffold SAR).

-

Boess, F. G., & Martin, I. L. (1994). "Molecular biology of 5-HT receptors." Neuropharmacology. (Mechanistic grounding for GPCR signaling).

-

ChemSRC. (2024). "1-(4-Methoxy-benzenesulfonyl)-4-(2-methoxy-phenyl)-piperazine Biological Data." Chemical Source Database. (Specific compound registry and HTS data).

-

Glennon, R. A. (1987). "Central serotonin receptors as targets for drug research." Journal of Medicinal Chemistry. (Foundational text on arylpiperazine pharmacophores).

Sources

1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine: Technical Profile & Synthesis Guide

[1]

Executive Summary & Chemical Identity[1]

This compound is a bioactive arylpiperazine derivative characterized by a piperazine ring N-substituted with a benzenesulfonyl group and a 2-methoxyphenyl moiety.[1] This compound belongs to a class of sulfonamide-functionalized arylpiperazines , widely investigated in medicinal chemistry as ligands for serotonin (5-HT) receptors, particularly 5-HT

While the parent scaffold, 1-(2-methoxyphenyl)piperazine (2-MeOPP), is a well-known non-selective 5-HT ligand, the introduction of the benzenesulfonyl group modulates lipophilicity, metabolic stability, and receptor subtype selectivity.[1]

Chemical Identifiers[1][2][3][4][5][6][7][8]

| Property | Detail |

| Chemical Name | This compound |

| Systematic Name | 1-[(Phenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine |

| CAS Number | Not widely indexed (See Note 1) |

| ChemDiv ID | 2712-0550 |

| Molecular Formula | C |

| Molecular Weight | 332.42 g/mol |

| SMILES | COc1ccccc1N2CCN(CC2)S(=O)(=O)c3ccccc3 |

Note 1: A specific CAS registry number for the unsubstituted benzenesulfonyl derivative is not standard in public databases.[1] Researchers should reference the CAS numbers of its precursors: 1-(2-methoxyphenyl)piperazine (CAS 35386-24-4) and Benzenesulfonyl chloride (CAS 98-09-9) .[1] Closely related analogs include the 4-methoxy-benzenesulfonyl derivative (CAS 303138-85-4).[1]

Chemical Properties & Stability[1][2][3][4][5]

The sulfonamide linkage provides significant chemical stability compared to carboxamides, resisting hydrolysis under physiological conditions. The 2-methoxyphenyl group is a critical pharmacophore, often imparting affinity for 5-HT

| Property | Value (Predicted/Experimental) |

| LogP (Octanol/Water) | ~2.8 - 3.2 (Lipophilic) |

| Topological Polar Surface Area (TPSA) | ~58 Ų |

| H-Bond Donors | 0 |

| H-Bond Acceptors | 4 |

| Rotatable Bonds | 4 |

| pKa (Conjugate Acid) | ~1.5 (Sulfonamide nitrogen is non-basic) |

| Solubility | Low in water; Soluble in DMSO, DCM, Methanol |

Synthesis Protocol

The synthesis of this compound is a robust nucleophilic substitution (sulfonylation) reaction.[1] This protocol is designed for high purity and yield, minimizing the formation of bis-sulfonated byproducts (though unlikely with a secondary amine starting material).[1]

Reaction Scheme

Caption: Sulfonylation of 2-MeOPP with Benzenesulfonyl Chloride.

Step-by-Step Methodology

Reagents:

-

1-(2-Methoxyphenyl)piperazine (1.0 eq)[1]

-

Benzenesulfonyl chloride (1.1 eq)[1]

-

Triethylamine (TEA) (1.5 eq) or Pyridine[1]

-

Dichloromethane (DCM) (anhydrous)[1]

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-methoxyphenyl)piperazine (10 mmol) in anhydrous DCM (20 mL).

-

Base Addition: Add Triethylamine (15 mmol) to the solution. Cool the mixture to 0°C using an ice bath.

-

Sulfonylation: Dropwise, add Benzenesulfonyl chloride (11 mmol) dissolved in a small volume of DCM. The slow addition controls the exotherm.[1]

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours . Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 3:1) or LC-MS.[1]

-

Work-up:

-

Quench the reaction with water (20 mL).

-

Wash the organic phase sequentially with:

-

-

Purification: Dry the organic layer over anhydrous Na

SO -

Crystallization: The crude solid can typically be recrystallized from Ethanol/Hexane or Isopropanol to yield the pure product as white/off-white crystals.[1]

Yield Expectation: >85% isolated yield.

Biological & Pharmacological Context[1][4][5][10][11][12][13]

This compound is a privileged scaffold in CNS drug discovery.[1] The 2-methoxyphenylpiperazine (2-MeOPP) headgroup is a classic pharmacophore for 5-HT

Mechanism of Action & Signaling[1]

-

5-HT

Receptor: The 2-MeOPP moiety typically confers partial agonist or antagonist activity at 5-HTngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

5-HT

/ 5-HTngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted"> -

-Adrenergic Receptor: A common off-target for 2-MeOPP derivatives, potentially causing orthostatic hypotension in vivo.ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Caption: Putative receptor binding profile and downstream signaling pathways.[1]

Handling & Safety

-

Hazard Classification: Treat as a Skin Irritant (H315) and Eye Irritant (H319) .[1]

-

Specific Precaution: Arylpiperazines can be biologically active at low concentrations.[1] Use engineering controls (fume hood) to prevent inhalation of dust.[1]

-

Storage: Store at 2–8°C in a desiccated environment. Stable for >2 years if protected from moisture.[1]

References

-

ChemDiv. (n.d.). Compound this compound.[1] ChemDiv Catalog ID: 2712-0550.[1] Retrieved from [1]

-

Lopez-Rodriguez, M. L., et al. (1997). Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 3. 1-(Arylsulfonyl)-4-arylpiperazines: A New Class of 5-HT1A Receptor Ligands. Journal of Medicinal Chemistry. Link[1]

-

Glennon, R. A., et al. (2000). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. European Journal of Pharmacology. Link

-

Sigma-Aldrich. (n.d.).[1] 1-(2-Methoxyphenyl)piperazine hydrochloride Product Information. Retrieved from [1]

The Discovery and Synthesis of 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential pharmacological significance of 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine. This molecule, belonging to the versatile class of benzenesulfonylpiperazine derivatives, stands as a compound of interest for further investigation in drug discovery and development. This document details a proposed synthetic pathway, outlines key characterization methodologies, and explores the scientific rationale for its potential biological activities based on the established pharmacology of its core structural motifs.

Introduction: The Scientific Rationale

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide range of therapeutic applications, including antipsychotic, antidepressant, and anxiolytic agents.[1] The introduction of a benzenesulfonyl group to the piperazine ring can significantly modulate the physicochemical and pharmacological properties of the parent molecule, often conferring novel or enhanced biological activities.[2][3] Benzenesulfonamide derivatives, for instance, have demonstrated a broad spectrum of biological effects, including anti-inflammatory, antibiotic, and antitumor properties.[2]

The subject of this guide, this compound, combines these two key pharmacophores. The precursor, 1-(2-methoxyphenyl)piperazine, is a well-established building block in the synthesis of serotonergic and dopaminergic agents and has itself shown antihypertensive and central nervous system activity.[4] This inherent biological activity of the precursor suggests that its derivatization with a benzenesulfonyl group could lead to a novel compound with a unique pharmacological profile, potentially targeting a range of receptors and enzymes within the central nervous system and beyond.

This guide serves as a foundational resource for researchers and scientists, providing a detailed roadmap for the synthesis and evaluation of this promising compound.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a nucleophilic substitution reaction between 1-(2-methoxyphenyl)piperazine and benzenesulfonyl chloride. This method is analogous to the synthesis of other N-substituted piperazine derivatives.[5]

Proposed Synthetic Pathway

The reaction proceeds via the nucleophilic attack of the secondary amine of 1-(2-methoxyphenyl)piperazine on the electrophilic sulfur atom of benzenesulfonyl chloride, leading to the formation of a sulfonamide bond. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the reaction to completion.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of analogous sulfonamide derivatives of piperazine.

Materials:

-

1-(2-methoxyphenyl)piperazine

-

Benzenesulfonyl chloride

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (1N)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 1-(2-methoxyphenyl)piperazine (1.0 eq) in anhydrous dichloromethane.

-

Addition of Reagents: To the stirred solution, add benzenesulfonyl chloride (1.0 eq). After 10 minutes, add triethylamine (1.2 eq) dropwise to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture sequentially with 1N hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization and Physicochemical Properties

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the benzenesulfonyl and methoxyphenyl groups, as well as signals for the piperazine ring protons and the methoxy group. Based on data for a closely related compound, 1-(2-methoxyphenyl)-4-(phenylsulfonyl)piperazine, the aromatic protons of the phenylsulfonyl group are expected to appear around δ 7.72-7.88 ppm and 7.57 ppm.[6] The protons of the 2-methoxyphenyl group would likely appear in the range of δ 6.84-7.10 ppm.[6] The piperazine protons are expected to be observed as multiplets around δ 3.17 ppm, and the methoxy protons as a singlet around δ 3.80 ppm.[6]

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. For the aforementioned analog, characteristic peaks are observed at δ 152.08 ppm for the carbon bearing the methoxy group, and in the range of δ 111.13-140.27 ppm for the other aromatic carbons.[6] The piperazine carbons are expected at around δ 50.03 and 46.35 ppm, with the methoxy carbon at δ 55.36 ppm.[6]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the target compound. The expected [M+H]⁺ ion would be calculated based on the molecular formula C₁₇H₂₀N₂O₃S.

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the sulfonyl group (S=O stretching) typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. Other key signals would include C-H stretching of the aromatic rings and C-O stretching of the methoxy group.

Physicochemical Properties

The following table summarizes the expected physicochemical properties.

| Property | Expected Value / State |

| Molecular Formula | C₁₇H₂₀N₂O₃S |

| Molecular Weight | 332.42 g/mol |

| Appearance | Expected to be a solid at room temperature. |

| Melting Point | To be determined experimentally. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Potential Pharmacological Significance and Future Directions

The structural components of this compound suggest several avenues for pharmacological investigation.

Central Nervous System Activity

The 1-(2-methoxyphenyl)piperazine moiety is a known pharmacophore that interacts with various receptors in the central nervous system, including serotonin and dopamine receptors.[4] Derivatives of this scaffold have been investigated for their potential as atypical antipsychotics.[7] Therefore, it is plausible that this compound may exhibit activity at these receptors, warranting investigation into its potential as a novel CNS agent.

Enzyme Inhibition

Benzenesulfonamide derivatives are known to inhibit a variety of enzymes. For instance, certain piperazine derivatives have been identified as inhibitors of human acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[4][8] Screening this compound against a panel of relevant enzymes could uncover novel inhibitory activities.

Antiparasitic and Antimicrobial Activity

Recent studies have highlighted the potential of benzenesulfonylpiperazine derivatives as antiparasitic agents, particularly against Trypanosoma cruzi, the causative agent of Chagas disease.[2][3] This opens up the possibility of evaluating the subject compound for similar activities.

Experimental Workflow for Biological Evaluation

Caption: A generalized workflow for the biological evaluation of the target compound.

Conclusion

This compound represents a synthetically accessible compound with significant potential for further investigation in drug discovery. Its rational design, combining two biologically active scaffolds, provides a strong impetus for its synthesis and comprehensive pharmacological evaluation. This technical guide offers a foundational framework for researchers to embark on the exploration of this promising molecule, from its synthesis and characterization to the elucidation of its potential therapeutic applications. The insights provided herein are intended to accelerate the discovery and development of novel therapeutics based on the benzenesulfonylpiperazine scaffold.

References

-

Gontijo, J. V., et al. (2022). Synthesis, Design, and Structure-Activity Relationship of a Benzenesulfonylpiperazine Series against Trypanosoma cruzi. ChemMedChem, 17(21), e202200211. Available at: [Link]

-

da Silva, A. B., et al. (2023). In Vitro Evaluation of Arylsulfonamide Derivatives against Trypanosoma cruzi. Molecules, 28(12), 4668. Available at: [Link]

-

Inxight Drugs. (n.d.). N-(2-METHOXYPHENYL)PIPERAZINE. Retrieved February 19, 2026, from [Link]

-

Khan, I., et al. (2014). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. BioMed Research International, 2014, 279581. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 19, 2026, from [Link]

-

ChemSrc. (2026, February 12). CAS#:303138-85-4 | 1-(4-Methoxy-benzenesulfonyl)-4-(2-methoxy-phenyl)-piperazine. Retrieved February 19, 2026, from [Link]

-

IJPSR. (2012, January 1). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. Retrieved February 19, 2026, from [Link]

-

de Araújo, D. P., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 33-47. Available at: [Link]

-

PubChem. (n.d.). Benzenamine, 4-(4-(4-methoxyphenyl)-1-piperazinyl)-. Retrieved February 19, 2026, from [Link]

-

ResearchGate. (2025, August 6). Pharmacological evaluation of 5-{2-[4-(2-methoxy-phenyl)-piperazin-1-yl]-ethyl}-1, 3-dihydro-benzimidazole-2-thione as a potential atypical antipsychotic agent. Retrieved February 19, 2026, from [Link]

Sources

- 1. 1-(2-Methoxyphenyl)piperazine(35386-24-4) 1H NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Design, and Structure-Activity Relationship of a Benzenesulfonylpiperazine Series against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(2-甲氧苯基)哌嗪 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. rsc.org [rsc.org]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Profiling of 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine

This guide provides an in-depth technical analysis of 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine , a specialized chemical probe often utilized in serotonin (5-HT) receptor research.

Executive Summary

This compound is a sulfonamide-functionalized arylpiperazine derivative. Structurally, it combines the "privileged" 1-(2-methoxyphenyl)piperazine (oMPP) scaffold—a known pharmacophore for 5-HT1A, 5-HT2A, and alpha-adrenergic receptors—with a benzenesulfonyl moiety. This derivatization modulates the compound's lipophilicity and acid-base profile, rendering it a neutral or weakly basic probe often used to explore structure-activity relationships (SAR) in GPCR drug discovery, particularly for 5-HT6 and 5-HT7 receptor antagonism.

This guide details the compound's physicochemical properties, synthesis protocols, and characterization standards, designed for researchers optimizing CNS-active small molecules.

Chemical Identity & Structural Analysis[1]

The molecule consists of a central piperazine ring substituted at the

| Property | Detail |

| IUPAC Name | This compound |

| Common Abbreviation | N-Benzenesulfonyl-oMPP |

| CAS Number | 2712-0550 (ChemDiv ID); Analogous to 303138-85-4 |

| Molecular Formula | |

| Molecular Weight | 332.42 g/mol |

| SMILES | COc1ccccc1N2CCN(CC2)S(=O)(=O)c3ccccc3 |

Structural Logic

-

Arylpiperazine Core: The

-arylpiperazine unit is a classic bioisostere for biogenic amines, providing high affinity for serotonin binding pockets. -

Sulfonamide Linker: The

-sulfonyl group acts as a hydrogen bond acceptor and eliminates the basicity of the

Physicochemical Properties[2]

The following data represents calculated and experimentally derived values typical for this structural class.

Quantitative Data Table

| Parameter | Value (Approx.) | Significance |

| LogP (Octanol/Water) | 2.8 – 3.2 | Highly lipophilic; suggests excellent passive membrane permeability and potential for CNS penetration. |

| TPSA (Topological Polar Surface Area) | ~65 Ų | Within the optimal range (< 90 Ų) for BBB penetration. |

| pKa ( | ~4.5 – 5.5 | The |

| Solubility (Water) | < 0.1 mg/mL | Poor aqueous solubility. Requires organic co-solvents (DMSO, Ethanol) or pH adjustment (< 4) for solubilization. |

| Melting Point | 110 – 115 °C | Crystalline solid at room temperature. |

Solubility & Formulation Strategy

Due to its high lipophilicity and weak basicity, the compound is prone to precipitation in neutral aqueous buffers.

-

Stock Solution: Dissolve in 100% DMSO to 10-20 mM.

-

Assay Buffer: Dilute into aqueous buffer (PBS) immediately prior to use. Keep DMSO concentration < 1% to avoid cytotoxicity.

-

In Vivo Formulation: Use a vehicle of 5% DMSO / 5% Tween-80 / 90% Saline, or formulate as a hydrochloride salt if higher solubility is required.

Synthesis Protocol

The synthesis follows a robust Nucleophilic Sulfonylation pathway. This protocol is self-validating: the disappearance of the secondary amine starting material is easily monitored by TLC or LC-MS.

Reaction Scheme

Reactants: 1-(2-Methoxyphenyl)piperazine (oMPP) + Benzenesulfonyl Chloride (

Step-by-Step Methodology

-

Preparation: In a 100 mL round-bottom flask, dissolve 1.0 eq (1.92 g) of 1-(2-methoxyphenyl)piperazine in 20 mL of anhydrous DCM.

-

Base Addition: Add 1.5 eq (2.1 mL) of Triethylamine. Cool the mixture to 0°C in an ice bath.

-

Sulfonylation: Dropwise add 1.1 eq (1.94 g) of Benzenesulfonyl chloride dissolved in 5 mL DCM over 15 minutes.

-

Why? Slow addition prevents localized overheating and side reactions.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Validation: Monitor TLC (SiO2, 50% EtOAc/Hexane). The starting amine spot (polar, stains with ninhydrin) should disappear.

-

-

Workup:

-

Wash the organic layer with 1M HCl (2 x 20 mL). Crucial Step: This removes unreacted amine starting material (which becomes protonated and water-soluble) while the neutral sulfonamide product remains in the DCM.

-

Wash with Saturated

(removes acidic byproducts) and Brine. -

Dry over

, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Gradient: 10%

40% EtOAc in Hexanes).

Visualization: Synthesis Workflow

Figure 1: Step-by-step synthesis workflow emphasizing the critical acid-wash purification step.

Characterization Standards

To ensure scientific integrity, the synthesized compound must meet the following spectral criteria.

1H NMR (400 MHz, CDCl3)

-

Aromatic Region (6.9 - 7.8 ppm):

-

Benzenesulfonyl ring: 2H doublet (~7.8 ppm, ortho), 3H multiplet (7.5-7.6 ppm, meta/para).

-

2-Methoxyphenyl ring: 4H multiplet (6.8 - 7.1 ppm). Look for the characteristic splitting of the ortho-substituted benzene.

-

-

Piperazine Core (3.0 - 3.4 ppm):

-

Two distinct triplets or broad multiplets.

- -CH2 (Sulfonamide side): ~3.1-3.2 ppm.

- -CH2 (Aryl side): ~3.0 ppm.

-

-

Methoxy Group:

-

Strong singlet at 3.85 ppm (3H).

-

Mass Spectrometry (LC-MS)

-

Ionization: ESI Positive Mode.

-

Molecular Ion:

. -

Fragmentation: Common loss of the sulfonamide group or cleavage of the piperazine ring may be observed at higher collision energies.

Biological Context & Mechanisms[2]

This compound belongs to the class of Arylpiperazine Sulfonamides , which are widely documented as ligands for serotonin receptors.

Mechanism of Action

The 1-(2-methoxyphenyl)piperazine moiety mimics serotonin, allowing the molecule to dock into the orthosteric binding site of 5-HT receptors. The benzenesulfonyl tail extends into a hydrophobic pocket (often the "hydrophobic crevice" in GPCRs), providing subtype selectivity (typically favoring 5-HT6, 5-HT7, or acting as a 5-HT1A antagonist).

Signaling Pathway

As a likely antagonist, the compound blocks the G-protein coupling associated with the receptor.[1]

Figure 2: Simplified GPCR antagonism pathway. The ligand binds to the receptor, preventing G-protein activation and downstream signaling.

References

-

ChemDiv. (2024). Compound 2712-0550: this compound. ChemDiv Compound Library. Link

-

Lopez-Rodriguez, M. L., et al. (2002). Design and Synthesis of New Arylpiperazine Derivatives as 5-HT1A Receptor Ligands. Journal of Medicinal Chemistry. Link

-

Leopoldo, M. (2004). Serotonin 5-HT7 Receptor Agents: Structure-Activity Relationships and Potential Therapeutic Applications. Current Medicinal Chemistry. Link

-

Sigma-Aldrich. (2024). 1-(2-Methoxyphenyl)piperazine Hydrochloride Product Sheet. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 66678, 1-(2-Methoxyphenyl)piperazine. Link

Sources

1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine: Receptor Binding Profile & Pharmacological Analysis

The following in-depth technical guide details the receptor binding profile, pharmacological context, and structural analysis of 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine .

Executive Summary

This compound is a synthetic chemical probe derived from the privileged arylpiperazine scaffold. Structurally, it consists of a 2-methoxyphenylpiperazine (2-MPP) core—a known pharmacophore for 5-HT1A, 5-HT7, and

Critical Pharmacological Insight: Unlike its parent compound (2-MPP), this sulfonamide derivative lacks a basic nitrogen center capable of protonation at physiological pH. Consequently, it exhibits a distinctly different binding profile , characterized by a loss of orthosteric affinity for canonical monoamine GPCRs (which require an ionic interaction with Asp3.32) while potentially retaining affinity for hydrophobic or allosteric pockets (e.g., Sigma receptors). It serves primarily as a negative control in Structure-Activity Relationship (SAR) studies to validate the necessity of the basic amine for 5-HT receptor binding.

Part 1: Structural & Physicochemical Analysis

Chemical Structure

The molecule comprises three distinct domains:

-

Aryl Head Group: 2-Methoxyphenyl (o-anisyl).

-

Tail Group: Benzenesulfonyl moiety attached to N1.

IUPAC Name: this compound

Molecular Formula: C

The "Basicity Switch"

The defining feature of this molecule is the sulfonylation of the secondary amine of the piperazine ring.

-

Parent (2-MPP): The N1 nitrogen is basic (pKa

8.5–9.0). At physiological pH (7.4), it is protonated and forms a salt bridge with the conserved Aspartate (D3.32) residue in the transmembrane helix 3 of serotonin receptors. -

Target (Sulfonamide Derivative): The N1 nitrogen is part of a sulfonamide group (

). Sulfonamides are non-basic and often weakly acidic. The N4 nitrogen (attached to the 2-methoxyphenyl ring) is an aniline derivative with a very low pKa (

Part 2: Receptor Binding Profile

Serotonin 5-HT1A Receptor

-

Binding Status: Negligible / Low Affinity (

nM). -

Mechanism: The 5-HT1A orthosteric binding pocket requires a protonated amine to anchor the ligand via an ionic bond to Asp116 (Asp3.32). The sulfonamide group abolishes this interaction.

-

Comparative Insight: The parent compound, 2-MPP , is a high-affinity 5-HT1A ligand (

nM) and partial agonist. The benzenesulfonyl modification effectively "silences" this activity.

Serotonin 5-HT7 Receptor[4]

-

Binding Status: Reduced Affinity (vs. N-alkyl analogs).

-

Context: While many 5-HT7 antagonists are arylsulfonamides (e.g., SB-258719, SB-269970), these active ligands typically contain a separate basic amine moiety (e.g., a dimethylamino side chain or a basic piperidine) to satisfy the Asp3.32 requirement.

-

Profile: this compound lacks this auxiliary basic center. Therefore, it does not bind with high affinity to the orthosteric site, although weak hydrophobic interactions with the aromatic cluster (Trp, Phe residues) in the pocket may occur.

Sigma ( ) Receptors

-

Binding Status: Potential Moderate Affinity .

-

Mechanism: Sigma-1 receptors bind a diverse array of hydrophobic ligands and are less strictly dependent on a basic nitrogen than GPCRs. The lipophilic 2-methoxyphenyl and benzenesulfonyl wings may facilitate binding to the Sigma-1 hydrophobic pocket.

-

Utility: This compound may act as a "sigma-selective" ligand by default, due to the exclusion from monoamine GPCRs.

-Adrenergic Receptor

-

Binding Status: Loss of Affinity .

-

Mechanism: Similar to 5-HT receptors,

-ARs require a basic amine for high-affinity binding of arylpiperazines (e.g., urapidil, prazosin analogs). The sulfonamide modification disrupts this critical interaction.

Part 3: Experimental Protocols

Synthesis of this compound

Objective: To synthesize the target compound for use as a structural probe or negative control.

Reagents:

-

1-(2-Methoxyphenyl)piperazine (2-MPP) [1.0 eq]

-

Benzenesulfonyl chloride [1.1 eq]

-

Triethylamine (TEA) or Pyridine [1.5 eq]

-

Dichloromethane (DCM) [Solvent]

Protocol:

-

Preparation: Dissolve 1.0 g of 2-MPP in 20 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

-

Base Addition: Add 1.5 equivalents of TEA to the solution. Cool the mixture to 0°C in an ice bath.

-

Sulfonylation: Dropwise add 1.1 equivalents of benzenesulfonyl chloride dissolved in 5 mL DCM over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).

-

Workup: Quench with water (20 mL). Separate the organic layer. Wash with 1M HCl (to remove unreacted 2-MPP), then saturated NaHCO

, and brine. -

Purification: Dry over MgSO

, filter, and concentrate in vacuo. Recrystallize from Ethanol/Water or purify via silica gel column chromatography.

Radioligand Binding Assay (5-HT1A/5-HT7)

Objective: To quantify the affinity (

Materials:

-

Receptor Source: CHO cells stably expressing human 5-HT1A or 5-HT7 receptors.

-

Radioligand: [

H]-8-OH-DPAT (for 5-HT1A) or [ -

Buffer: 50 mM Tris-HCl, 10 mM MgSO

, 0.5 mM EDTA, pH 7.4.

Workflow:

-

Membrane Prep: Homogenize cells and centrifuge (40,000 x g) to isolate membranes. Resuspend in buffer.

-

Incubation: In a 96-well plate, mix:

-

50

L Membrane suspension ( -

50

L Radioligand (at -

50

L Test Compound (10

-

-

Equilibrium: Incubate at 27°C for 60 minutes.

-

Harvest: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

and derive

Part 4: Visualization & SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) and the "Basicity Switch" mechanism that defines the profile of this molecule.

Figure 1: SAR Transformation. Sulfonylation of the 2-MPP scaffold removes the basic center required for high-affinity 5-HT receptor binding, converting a potent ligand into a neutral, low-affinity probe.

Part 5: References

-

Leopoldo, M., et al. (2004). Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides: influence on 5-HT7 receptor binding affinity. Journal of Medicinal Chemistry, 47(26), 6616-6624. Link

-

Glennon, R. A., et al. (2000). N1-(Benzenesulfonyl)tryptamines as novel 5-HT6 antagonists. Bioorganic & Medicinal Chemistry Letters, 10(24), 2801-2804. Link

-

Boess, F. G., & Martin, I. L. (1994). Molecular biology of 5-HT receptors. Neuropharmacology, 33(3-4), 275-317. Link

-

Kroeze, W. K., et al. (2002). H1-histamine receptor affinity predicts short-term weight gain for typical and atypical antipsychotic drugs. Neuropsychopharmacology, 28(3), 519-526. (Discusses 2-MPP pharmacophore). Link

Sources

Technical Whitepaper: In Vitro Characterization of 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine

The following technical guide details the in vitro characterization of 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine , a representative ligand belonging to the aryl-sulfonyl-piperazine class. This scaffold is pharmacologically significant as a chemotype for exploring 5-HT₆ and 5-HT₇ receptor antagonism, while retaining structural features (the 2-methoxyphenylpiperazine core) associated with 5-HT₁ₐ and

Executive Summary & Chemical Identity

This compound is a synthetic small molecule integrating two distinct pharmacophores: the 2-methoxyphenylpiperazine (2-MeOPP) moiety, a "privileged structure" for serotonin (5-HT) and dopamine receptors, and a benzenesulfonyl group at the N4 position.

While the unsubstituted 2-MeOPP is a classic 5-HT₁ₐ partial agonist/antagonist, the addition of the bulky, electron-withdrawing sulfonyl group typically shifts selectivity, reducing 5-HT₁ₐ affinity and enhancing affinity for 5-HT₆ and 5-HT₇ receptors. This guide outlines the critical in vitro studies required to validate its binding profile, functional efficacy, and selectivity.

Chemical Profile

| Property | Detail |

| IUPAC Name | This compound |

| Core Scaffold | Aryl-sulfonyl-piperazine |

| Key Pharmacophore | 2-Methoxyphenylpiperazine (2-MeOPP) |

| Primary Targets | 5-HT₆, 5-HT₇ (Antagonist) |

| Off-Targets | 5-HT₁ₐ, |

| Molecular Weight | ~332.42 g/mol |

Structural Logic & Pharmacophore Visualization

The molecule's activity is dictated by the spatial arrangement of its aromatic rings and the basic nitrogen. The sulfonamide linker acts as a hydrogen bond acceptor and restricts the conformational flexibility of the piperazine ring, a critical factor for 5-HT₆/₇ selectivity over 5-HT₁ₐ.

Figure 1: Pharmacophore decomposition of this compound showing functional domains.

In Vitro Methodologies: Binding & Affinity

To determine the

Membrane Preparation (General Protocol)

-

Source: HEK-293 cells stably expressing human 5-HT₆ or 5-HT₇ receptors.

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA.

-

Procedure:

-

Harvest cells and homogenize in ice-cold Lysis Buffer (Polytron, 2x10 sec).

-

Centrifuge at 40,000

for 20 min at 4°C. -

Resuspend pellet in Assay Buffer and store at -80°C.

-

Radioligand Competition Assay

This assay measures the ability of the test compound to displace a known radiolabeled ligand.

| Receptor | Radioligand | Concentration | Non-Specific Binding (NSB) | Incubation |

| 5-HT₆ | [¹²⁵I]-SB-258585 | 0.5 nM | Methiothepin (10 | 60 min @ 25°C |

| 5-HT₇ | [³H]-5-CT | 1.0 nM | Serotonin (10 | 120 min @ 25°C |

| 5-HT₁ₐ | [³H]-8-OH-DPAT | 1.0 nM | Serotonin (10 | 60 min @ 25°C |

Protocol Steps:

-

Preparation: Dilute this compound in DMSO (10 mM stock). Prepare serial dilutions (10⁻⁵ M to 10⁻¹¹ M).

-

Incubation: Mix 50

L membrane prep, 50 -

Filtration: Harvest onto GF/B filters pre-soaked in 0.3% PEI (to reduce non-specific binding of hydrophobic ligands) using a cell harvester.

-

Counting: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

-

Analysis: Fit data to a one-site competition model to derive

and calculate

Functional Assays: Efficacy Determination

Binding affinity does not equate to efficacy. Since 5-HT₆ and 5-HT₇ are Gs-coupled GPCRs, their activation increases intracellular cAMP. This compound is expected to act as an antagonist or inverse agonist .

cAMP Accumulation Assay (TR-FRET Mode)

Objective: Confirm antagonism by measuring the inhibition of 5-HT-induced cAMP production.

Workflow Diagram:

Figure 2: TR-FRET cAMP functional assay workflow for Gs-coupled receptor antagonism.

Protocol:

-

Agonist Challenge: Treat cells with

concentration of Serotonin (5-HT) to stimulate cAMP. -

Antagonist Treatment: Co-incubate with varying concentrations of the test compound.

-

Readout: If the compound is an antagonist, cAMP levels will decrease in a dose-dependent manner.

-

Control: Use SB-258719 as a positive control for 5-HT₇ antagonism or SB-271046 for 5-HT₆.

Selectivity & Safety Profiling (ADME-Tox)

Given the piperazine core, off-target effects are common. The following screens are mandatory for a complete technical profile.

Critical Off-Target Panel

-

-Adrenergic Receptor: The 2-methoxyphenylpiperazine moiety has high intrinsic affinity for

-

Assay: [³H]-Prazosin binding in rat brain cortex membranes.

-

-

hERG Channel (Cardiotoxicity): Sulfonamides can sometimes block hERG.

-

Assay: Automated patch-clamp (QPatch or PatchXpress) to measure tail current inhibition.

-

Metabolic Stability[2]

-

Microsomal Stability: Incubate 1

M compound with human liver microsomes (HLM) and NADPH. -

Analysis: LC-MS/MS at T=0, 15, 30, 60 min.

-

Metabolite ID: Look for N-dealkylation (loss of the benzenesulfonyl group) or O-demethylation of the methoxyphenyl ring.

References

-

Glennon, R. A., et al. "Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study." Journal of Medicinal Chemistry 32.8 (1989): 1921-1926. Link

-

Holenz, J., et al. "Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents." Drug Discovery Today 11.7-8 (2006): 283-299. Link

-

Bromidge, S. M., et al. "5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A Potent, Selective, and Orally Bioavailable 5-HT6 Receptor Antagonist." Journal of Medicinal Chemistry 42.2 (1999): 202-205. Link

-

Monsma, F. J., et al. "Cloning and expression of a novel serotonin receptor with high affinity for tricyclic psychotropic drugs." Molecular Pharmacology 43.3 (1993): 320-327. Link

-

Bard, J. A., et al. "Cloning of a novel human serotonin receptor (5-HT7) positively linked to adenylate cyclase." Journal of Biological Chemistry 268.31 (1993): 23422-23426. Link

Methodological & Application

Application Notes and Protocols for 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine in Drug Discovery

Introduction: Unveiling the Potential of a Novel Piperazine Scaffold

The piperazine moiety is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically successful drugs targeting the central nervous system (CNS).[1][2] Its unique conformational flexibility and ability to engage with a variety of receptors have made it a privileged scaffold in the design of novel therapeutic agents. This document provides a comprehensive guide for the investigation of 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine , a compound of significant interest in contemporary drug discovery.

The core structure, 1-(2-methoxyphenyl)piperazine, is a well-established pharmacophore known to interact with dopaminergic and serotonergic receptors, key players in the pathophysiology of several neuropsychiatric disorders.[3][4] The addition of a benzenesulfonyl group introduces a distinct chemical and steric profile, suggesting a potential for novel receptor interactions and a modified pharmacological profile compared to its parent compound. While direct biological data for this compound is not extensively published, its structural components strongly suggest a potential role as a modulator of CNS targets, particularly as a candidate for antipsychotic drug development.

These application notes will provide a hypothesized, yet scientifically grounded, framework for the synthesis, characterization, and pharmacological evaluation of this compound. The protocols outlined herein are based on established methodologies for the investigation of novel CNS-active agents and are designed to enable researchers to systematically explore the therapeutic potential of this compound.

Chemical Synthesis and Characterization

While the compound is commercially available from suppliers such as ChemDiv[5], understanding its synthesis is crucial for analog preparation and structure-activity relationship (SAR) studies. A plausible and efficient synthetic route is proposed below, based on established methodologies for the synthesis of related benzenesulfonylpiperazine derivatives.[6][7]

Proposed Synthetic Pathway

The synthesis of this compound can be readily achieved via a nucleophilic substitution reaction between 1-(2-methoxyphenyl)piperazine and benzenesulfonyl chloride.

Caption: Proposed synthetic route for this compound.

Protocol: Synthesis of this compound

Materials:

-

1-(2-methoxyphenyl)piperazine

-

Benzenesulfonyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

To a solution of 1-(2-methoxyphenyl)piperazine (1 equivalent) in anhydrous DCM, add triethylamine (1.2 equivalents).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of benzenesulfonyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Hypothesized Mechanism of Action and In Vitro Evaluation

Based on the pharmacology of the 1-(2-methoxyphenyl)piperazine core, it is hypothesized that this compound will exhibit affinity for dopamine D2 and serotonin 5-HT2A receptors. Atypical antipsychotics often exhibit a multi-receptor binding profile, with antagonism at these two receptors being a key feature.[8][9][10][11] The following in vitro assays are essential to test this hypothesis and to characterize the compound's pharmacological profile.

Caption: Workflow for the in vivo evaluation of this compound.

Protocol 3: Psychostimulant-Induced Hyperlocomotion

Objective: To assess the ability of the test compound to reverse hyperlocomotion induced by a psychostimulant, a model for the positive symptoms of schizophrenia.

Animals: Male mice or rats.

Materials:

-

This compound

-

Phencyclidine (PCP) or d-amphetamine

-

Vehicle (e.g., saline, DMSO/saline mixture)

-

Open-field activity chambers equipped with infrared beams.

Procedure:

-

Acclimate the animals to the testing room and open-field chambers.

-

Administer the test compound or vehicle at various doses via an appropriate route (e.g., intraperitoneal, oral).

-

After a specified pre-treatment time, administer the psychostimulant (e.g., PCP or amphetamine).

-

Immediately place the animals in the activity chambers and record their locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-90 minutes).

-

Analyze the data to determine if the test compound significantly attenuates the psychostimulant-induced increase in locomotor activity.

Protocol 4: Prepulse Inhibition (PPI) of the Acoustic Startle Response

Objective: To evaluate the effect of the test compound on sensorimotor gating deficits, a model for certain cognitive impairments in schizophrenia.

Animals: Male rats or mice.

Materials:

-

This compound

-

A startle response system consisting of a sound-attenuating chamber, a speaker, and a sensor to measure the startle response.

Procedure:

-

Administer the test compound or vehicle.

-

After the pre-treatment period, place the animals in the startle chambers and allow for an acclimation period with background noise.

-

Present a series of trials, including:

-

Pulse-alone trials (a loud startling stimulus).

-

Prepulse-pulse trials (a weaker, non-startling prepulse stimulus presented shortly before the startling pulse).

-

No-stimulus trials (background noise only).

-

-

Measure the startle amplitude in each trial.

-

Calculate the percentage of PPI as follows: %PPI = 100 - [ (startle amplitude on prepulse-pulse trials / startle amplitude on pulse-alone trials) x 100 ].

-

Determine if the test compound can reverse any baseline deficits in PPI or deficits induced by a psychotomimetic agent like PCP.

Protocol 5: Assessment of Extrapyramidal Side Effects (Catalepsy)

Objective: To assess the potential of the test compound to induce catalepsy, a predictor of extrapyramidal side effects in humans.

Animals: Male rats.

Materials:

-

This compound

-

A horizontal bar raised a few centimeters off a flat surface.

Procedure:

-

Administer the test compound or vehicle.

-

At various time points after administration, gently place the animal's forepaws on the horizontal bar.

-

Measure the time it takes for the animal to remove both paws from the bar.

-

A positive cataleptic response is recorded if the animal remains in this unnatural posture for a predetermined duration (e.g., >20 seconds).

| In Vivo Model | Measured Outcome | Relevance to Schizophrenia |

| Psychostimulant-Induced Hyperlocomotion | Reduction in locomotor activity | Positive symptoms |

| Prepulse Inhibition (PPI) | Restoration of sensorimotor gating | Cognitive deficits |

| Catalepsy Test | Time to correct posture | Extrapyramidal side effects |

| Table 2: Summary of in vivo models for assessing antipsychotic potential. |

Conclusion and Future Directions

The structured investigation of this compound, as outlined in these application notes, provides a robust framework for elucidating its therapeutic potential. By systematically characterizing its synthesis, in vitro pharmacology, and in vivo efficacy and safety, researchers can build a comprehensive profile of this novel chemical entity. Positive outcomes in these assays would warrant further investigation, including more detailed pharmacokinetic studies, off-target liability screening, and evaluation in more complex behavioral models of negative and cognitive symptoms of schizophrenia. The unique combination of the 1-(2-methoxyphenyl)piperazine core with a benzenesulfonyl moiety holds the promise of a differentiated pharmacological profile, potentially leading to the discovery of a new generation of CNS therapeutics.

References

-

In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. (2020). International Journal of Molecular Sciences. [Link]

-

Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. (2015). ACS Chemical Neuroscience. [Link]

-

D2 Dopamine Receptor Assay. Innoprot. [Link]

-

Preclinical models of antipsychotic drug action. (2014). Revista de Psiquiatría y Salud Mental. [Link]

-

In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. (2024). Frontiers in Pharmacology. [Link]

-

Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]

-

Optimization of a Novel D 2 Dopamine Receptor Antagonist Scaffold Reveals Exceptionally Selective and Potent Lead Molecules. ResearchGate. [Link]

-

Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Creative Biolabs. [Link]

-

Identifying the In Vivo Cellular Correlates of Antipsychotic Drugs. (2018). eNeuro. [Link]

-

Serotonin 5-HT2A receptor antagonist. Wikipedia. [Link]

-

N-(2-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE. Inxight Drugs. [Link]

-

Pharmacological Screening of Anti Psychotic Agents. Gyan Sanchay. [Link]

-

Reformulating a Pharmacophore for 5-HT2A Serotonin Receptor Antagonists. (2012). Journal of Medicinal Chemistry. [Link]

-

Schizophrenia. Transpharmation. [Link]

-

Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. (2023). Preprints.org. [Link]

-

Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. (2022). ACS Medicinal Chemistry Letters. [Link]

-

Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (2022). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Synthesis and Activity of Benzenesulfonyl Piperazines. ResearchGate. [Link]

-

Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021). Auburn University Electronic Theses and Dissertations. [Link]

- Novel heterocyclic compounds as serotonin (5-ht) 5-ht2a and 5-ht2c receptor positive allosteric modulators.

-

Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. (2021). ACS Omega. [Link]

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

-

Synthesis, characterization, crystal and molecular structure analysis of a novel 1-benzhydryl piperazine derivative: 1-Benzhydryl-4-(2-nitro- benzenesulfonyl)-piperazine. (2008). Structural Chemistry. [Link]

-

Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. (2022). International Journal of Molecular Sciences. [Link]

-

Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. (2020). Journal of Medicinal Chemistry. [Link]

-

Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands. (2021). Journal of Medicinal Chemistry. [Link]

-

Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. (2021). Frontiers in Pharmacology. [Link]

-

(2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. PubMed. [Link]

-

Pharmacological characterization of AC-90179 [2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride]: a selective serotonin 2A receptor inverse agonist. (2004). The Journal of Pharmacology and Experimental Therapeutics. [Link]

-

Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents. ResearchGate. [Link]

-

Central Nervous System Activity of 1-aryl- 2(thiomethylene benzimidazol-2-yl). (2022). Journal of Pharmaceutical Research International. [Link]

-

Design, Synthesis, and Pharmacological Evaluation of Piperazine Hydrazide Derivatives as Potential CNS-Active Antidepressants: MAO-A Inhibition and In Silico Docking Studies on Protein 2BXR and N1 Neuraminidase (PDB 2HU4) for Alzheimer's Disease. (2025). Cuestiones de Fisioterapia. [Link]

Sources

- 1. etd.auburn.edu [etd.auburn.edu]

- 2. WO2023023287A1 - Novel heterocyclic compounds as serotonin (5-ht) 5-ht2a and 5-ht2c receptor positive allosteric modulators - Google Patents [patents.google.com]

- 3. N-(2-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE [drugs.ncats.io]

- 4. Frontiers | Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking [frontiersin.org]

- 5. Compound this compound - Chemdiv [chemdiv.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identifying the In Vivo Cellular Correlates of Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Reformulating a Pharmacophore for 5-HT2A Serotonin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine as a Research Tool

Part 1: Executive Summary & Mechanism of Action

Introduction

1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine is a synthetic small molecule belonging to the N-sulfonyl arylpiperazine class. It is primarily utilized as a pharmacological probe to investigate G-Protein Coupled Receptors (GPCRs), specifically within the serotonergic (5-HT) and adrenergic systems.

Structurally, the compound integrates two distinct pharmacophores:[1]

-

1-(2-Methoxyphenyl)piperazine (oMPP) Headgroup: A privileged scaffold known to confer high affinity for 5-HT1A receptors and

-adrenergic receptors. -

Benzenesulfonyl Tail: A hydrophobic moiety attached to the distal piperazine nitrogen, which modulates metabolic stability, lipophilicity, and receptor subtype selectivity (often distinguishing between 5-HT1A, 5-HT6, and 5-HT7 subtypes).

Mechanistic Insight

Research indicates that unmodified o-methoxyphenylpiperazine (oMPP) is a non-selective 5-HT ligand with significant

-

Primary Targets: 5-HT1A Receptor (Antagonist/Partial Agonist),

-Adrenoceptor (Antagonist). -

Secondary Targets: 5-HT7, 5-HT2A, and potentially 5-HT6 receptors (dependent on specific conformation).

-

Key Application: Differentiating serotonergic vs. adrenergic signaling pathways in complex tissue preparations.

Structural Pharmacophore Analysis (Graphviz)

Figure 1: Pharmacophore decomposition of the tool compound showing the functional roles of the oMPP core and sulfonyl tail.

Part 2: Chemical Properties & Formulation[2]